Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate
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Overview
Description
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is an organic compound with the molecular formula C19H24O4 and a molecular weight of 316.39 g/mol This compound is characterized by the presence of a furoate ester linked to a tert-butylphenoxy group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-tert-butylphenoxy)methyl]-2-furoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylphenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-[(4-tert-butylphenoxy)methyl]-2-furanmethanol.
Substitution: Halogenated derivatives of the tert-butylphenoxy group.
Scientific Research Applications
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. The compound may exert its effects by modulating enzyme activity or binding to receptor sites. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 5-[(4-tert-butylphenoxy)methyl]-2-furamide: Similar structure but with an amide group instead of an ester.
Propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate: Another ester derivative with slight structural variations.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of a tert-butylphenoxy group.
Properties
Molecular Formula |
C19H24O4 |
---|---|
Molecular Weight |
316.4g/mol |
IUPAC Name |
propan-2-yl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H24O4/c1-13(2)22-18(20)17-11-10-16(23-17)12-21-15-8-6-14(7-9-15)19(3,4)5/h6-11,13H,12H2,1-5H3 |
InChI Key |
WRIAJZDLEAUBEU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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